![molecular formula C19H22Cl2N2O3S B216486 2,4-dichloro-N-[4-(dipropylsulfamoyl)phenyl]benzamide](/img/structure/B216486.png)
2,4-dichloro-N-[4-(dipropylsulfamoyl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-dichloro-N-[4-(dipropylsulfamoyl)phenyl]benzamide, also known as DPCPX, is a potent and selective antagonist of adenosine A1 receptors. Adenosine receptors are G protein-coupled receptors that are widely distributed throughout the body and play important roles in regulating various physiological processes. DPCPX has been widely used as a tool compound in scientific research to investigate the functions of adenosine A1 receptors and their potential therapeutic applications.
Wirkmechanismus
2,4-dichloro-N-[4-(dipropylsulfamoyl)phenyl]benzamide acts as a competitive antagonist of adenosine A1 receptors, which means it binds to the receptor site and blocks the binding of adenosine. Adenosine is an endogenous ligand that activates adenosine A1 receptors and regulates various physiological processes. By blocking the binding of adenosine, 2,4-dichloro-N-[4-(dipropylsulfamoyl)phenyl]benzamide inhibits the functions of adenosine A1 receptors and alters the physiological responses regulated by these receptors.
Biochemical and Physiological Effects
2,4-dichloro-N-[4-(dipropylsulfamoyl)phenyl]benzamide has been shown to have various biochemical and physiological effects, depending on the specific physiological process being studied. For example, 2,4-dichloro-N-[4-(dipropylsulfamoyl)phenyl]benzamide has been shown to increase blood pressure and heart rate by blocking the inhibitory effects of adenosine A1 receptors on cardiovascular function. 2,4-dichloro-N-[4-(dipropylsulfamoyl)phenyl]benzamide has also been shown to increase dopamine release in the brain by blocking the inhibitory effects of adenosine A1 receptors on dopamine release.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2,4-dichloro-N-[4-(dipropylsulfamoyl)phenyl]benzamide in scientific research is its high potency and selectivity for adenosine A1 receptors. This allows researchers to specifically target these receptors and study their functions without affecting other receptors or physiological processes. However, one limitation of using 2,4-dichloro-N-[4-(dipropylsulfamoyl)phenyl]benzamide is its relatively short half-life in vivo, which requires frequent dosing and may limit its use in long-term studies.
Zukünftige Richtungen
There are several future directions for the use of 2,4-dichloro-N-[4-(dipropylsulfamoyl)phenyl]benzamide in scientific research. One direction is to investigate the therapeutic potential of 2,4-dichloro-N-[4-(dipropylsulfamoyl)phenyl]benzamide and other adenosine A1 receptor antagonists in the treatment of various diseases, including cardiovascular disease, Parkinson's disease, and epilepsy. Another direction is to study the interactions between adenosine A1 receptors and other neurotransmitter systems in the brain, including glutamate and GABA, and their potential roles in regulating brain function and behavior. Finally, further studies are needed to explore the potential side effects and toxicity of 2,4-dichloro-N-[4-(dipropylsulfamoyl)phenyl]benzamide and other adenosine A1 receptor antagonists, particularly in long-term use and in different populations.
Synthesemethoden
The synthesis of 2,4-dichloro-N-[4-(dipropylsulfamoyl)phenyl]benzamide involves several steps, starting from the reaction of 4-nitrobenzoyl chloride with dipropylsulfamide to form 4-nitro-N-[4-(dipropylsulfamoyl)phenyl]benzamide. The nitro group is then reduced to an amino group using hydrogen gas and palladium on carbon as a catalyst. The resulting compound is then reacted with 2,4-dichlorobenzoyl chloride to form 2,4-dichloro-N-[4-(dipropylsulfamoyl)phenyl]benzamide.
Wissenschaftliche Forschungsanwendungen
2,4-dichloro-N-[4-(dipropylsulfamoyl)phenyl]benzamide has been extensively used in scientific research to investigate the functions of adenosine A1 receptors in various physiological processes. For example, 2,4-dichloro-N-[4-(dipropylsulfamoyl)phenyl]benzamide has been used to study the role of adenosine A1 receptors in the regulation of cardiovascular function, including blood pressure and heart rate. 2,4-dichloro-N-[4-(dipropylsulfamoyl)phenyl]benzamide has also been used to investigate the role of adenosine A1 receptors in the regulation of neurotransmitter release in the brain, including dopamine and acetylcholine.
Eigenschaften
Produktname |
2,4-dichloro-N-[4-(dipropylsulfamoyl)phenyl]benzamide |
---|---|
Molekularformel |
C19H22Cl2N2O3S |
Molekulargewicht |
429.4 g/mol |
IUPAC-Name |
2,4-dichloro-N-[4-(dipropylsulfamoyl)phenyl]benzamide |
InChI |
InChI=1S/C19H22Cl2N2O3S/c1-3-11-23(12-4-2)27(25,26)16-8-6-15(7-9-16)22-19(24)17-10-5-14(20)13-18(17)21/h5-10,13H,3-4,11-12H2,1-2H3,(H,22,24) |
InChI-Schlüssel |
NTBPDHSLMONGNB-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Kanonische SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.